molecular formula C6H4Br3O4P B13821560 Phenol, 2,4,6-tribromo-, dihydrogen phosphate CAS No. 42596-70-3

Phenol, 2,4,6-tribromo-, dihydrogen phosphate

Cat. No.: B13821560
CAS No.: 42596-70-3
M. Wt: 410.78 g/mol
InChI Key: ZYJGTJPFUNENTH-UHFFFAOYSA-N
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Description

Phenol, 2,4,6-tribromo-, dihydrogen phosphate is a chemical compound that belongs to the class of bromophenols. It is characterized by the presence of three bromine atoms attached to the phenol ring at positions 2, 4, and 6, along with a dihydrogen phosphate group. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,4,6-tribromo-, dihydrogen phosphate typically involves the bromination of phenol. The reaction is carried out by treating phenol with bromine in the presence of a suitable catalyst, such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and pH to ensure selective bromination at the desired positions on the phenol ring.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the use of bromine and phenol as starting materials, with the addition of dihydrogen phosphate under controlled conditions to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,4,6-tribromo-, dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in the formation of less brominated phenols.

    Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various brominated phenols, quinones, and substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenol, 2,4,6-tribromo-, dihydrogen phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2,4,6-tribromo-, dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The bromine atoms and the dihydrogen phosphate group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Phenol, 2,4,6-tribromo-, dihydrogen phosphate can be compared with other brominated phenols, such as:

    Phenol, 2,4-dibromo-: Lacks one bromine atom compared to the tribromo compound, resulting in different reactivity and applications.

    Phenol, 2,6-dibromo-: Similar to the dibromo compound but with bromine atoms at different positions, leading to variations in chemical properties.

    Phenol, 4-bromo-: Contains only one bromine atom, making it less reactive and suitable for different applications.

The uniqueness of this compound lies in its specific bromination pattern and the presence of the dihydrogen phosphate group, which imparts distinct chemical and biological properties.

Properties

CAS No.

42596-70-3

Molecular Formula

C6H4Br3O4P

Molecular Weight

410.78 g/mol

IUPAC Name

(2,4,6-tribromophenyl) dihydrogen phosphate

InChI

InChI=1S/C6H4Br3O4P/c7-3-1-4(8)6(5(9)2-3)13-14(10,11)12/h1-2H,(H2,10,11,12)

InChI Key

ZYJGTJPFUNENTH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)OP(=O)(O)O)Br)Br

Origin of Product

United States

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